N-(4-(benzo[d]oxazol-2-yl)phenyl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide
Description
Chemical Identity: The compound, with CAS No. 899732-09-3, has the molecular formula C₂₃H₂₁N₃O₃S₃ and a molecular weight of 483.636 g/mol . Its structure comprises three key moieties:
A benzo[d]oxazol-2-yl group linked to a phenyl ring.
A piperidine-4-carboxamide backbone.
A thiophen-2-ylsulfonyl substituent.
Structural confirmation for related compounds relies on ¹H/¹³C NMR and HRMS data (e.g., δ 10.19 ppm for NH in ), with IR spectra verifying functional groups like C=O (1663–1682 cm⁻¹) and S=O (1243–1258 cm⁻¹) .
Properties
IUPAC Name |
N-[4-(1,3-benzoxazol-2-yl)phenyl]-1-thiophen-2-ylsulfonylpiperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O4S2/c27-22(16-11-13-26(14-12-16)32(28,29)21-6-3-15-31-21)24-18-9-7-17(8-10-18)23-25-19-4-1-2-5-20(19)30-23/h1-10,15-16H,11-14H2,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WITAFIDUMQVEAN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4O3)S(=O)(=O)C5=CC=CS5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of the compound are currently unknown. The compound is a novel benzoxazole derivative, and benzoxazole derivatives have been known to exhibit a wide range of biological activities, including antimicrobial. .
Mode of Action
Benzoxazole derivatives are generally known for their ability to interact with various biological targets, leading to changes in cellular processes.
Biological Activity
N-(4-(benzo[d]oxazol-2-yl)phenyl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide is a complex organic compound with significant potential in medicinal chemistry, particularly for its biological activities. This article provides a comprehensive overview of its biological activity, including data from case studies, research findings, and relevant comparisons with similar compounds.
Chemical Structure and Properties
The compound is characterized by several functional groups:
- Benzo[d]oxazol-2-yl moiety : Known for its aromatic properties and potential biological activity.
- Thiophen-2-ylsulfonyl group : Contributes to the compound's reactivity and biological interactions.
- Piperidine-4-carboxamide structure : Enhances the compound's ability to interact with various biological targets.
Biological Activity Overview
Research indicates that this compound exhibits promising biological activities, particularly as:
- Antitumor Agent : Similar compounds have shown effectiveness against various cancer cell lines, indicating potential applications in oncology.
- Antibacterial Agent : Preliminary studies suggest it may inhibit the growth of certain bacterial strains, contributing to its therapeutic potential.
The biological activity of this compound is believed to involve interactions with specific proteins and pathways:
- Cell Signaling Pathways : It may modulate pathways involved in cell proliferation and apoptosis.
- Microbial Resistance Mechanisms : Its sulfonamide functionality can engage in nucleophilic substitutions that may disrupt microbial resistance.
Comparative Analysis
To understand the unique properties of this compound, a comparison with structurally similar compounds is useful.
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| N-(3-benzothiazol-2-yl)phenylacetamide | Benzothiazole moiety | Analgesic properties |
| 5-(4-bromophenyl)-1H-pyrazole | Pyrazole structure | Anti-inflammatory activity |
| 4-thiazolylaniline | Thiazole group | Effective against specific bacterial strains |
This table highlights the diversity within this class of molecules while emphasizing the unique combination of functional groups present in this compound.
Neuroprotective Effects
In vitro studies have indicated that derivatives of benzo[d]oxazole can reduce neurotoxicity in models of Alzheimer's disease. For example, one study demonstrated that benzo[d]oxazole derivatives protected PC12 cells from Aβ25–35-induced apoptosis by modulating signaling pathways such as Akt/GSK-3β/NF-kB . This suggests potential applications in neurodegenerative diseases.
Antimicrobial Activity
Compounds similar to N-(4-(benzo[d]oxazol-2-yl)phenyl)-1-(thiophen-2-ylsulfonyl)piperidine have been evaluated for their antimicrobial properties. Studies showed significant inhibition of microbial growth against various strains, suggesting a broad spectrum of antibacterial activity.
Comparison with Similar Compounds
Heterocyclic Core Modifications
- Thiophene sulfonyl groups (in the target compound) may confer distinct solubility and metabolic stability compared to halogenated phenyl sulfonyl groups .
Sulfonyl Substituent Variations
- Synthetic Challenges :
Research Implications
- Material Science : Analogous compounds () demonstrate utility in OLEDs, suggesting the target compound’s benzo[d]oxazol group could be explored for optoelectronic applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
